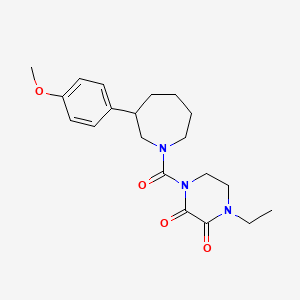
5-(Methylthio)pyridine-3-boronic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methylthio)pyridine-3-boronic acid hydrochloride is a chemical compound that is part of the functionalized pyridines family. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals and materials science. The presence of the boronic acid group in the pyridine ring makes it a valuable compound for use in Suzuki coupling reactions, which are widely used in the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of functionalized pyridines, such as this compound, can be achieved through several methods. One approach involves the use of 3-[amino(methylthio)methylene]-2,4-pentanedione and its boron chelates. These chelates can undergo condensation with dimethylformamide dimethylacetal, followed by refluxing in BuOH to yield 3-acetyl-2-methylthio-4-hydroxypyridine, which can be further modified to produce various pyridine derivatives .
Molecular Structure Analysis
The molecular structure of this compound and related compounds can be elucidated using spectroscopic methods and, in some cases, single-crystal X-ray analysis. These techniques allow for the determination of the molecular geometry, bond lengths, and angles, which are crucial for understanding the reactivity and properties of the compound .
Chemical Reactions Analysis
This compound can participate in a variety of chemical reactions due to the reactive boronic acid group. For instance, it can form stable 1:1 adducts with pyridine, which are more stable than those formed with trimethylamine. These adducts can react with CH2Cl2 to form boronium salts, which have interesting properties and potential applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of the methylthio group and the boronic acid moiety. The acidity of the boranes in the molecule decreases with an increasing number of CH3S groups. The compound's solubility, boiling point, and stability can be characterized using techniques such as HPLC, FTIR, and NMR. These properties are essential for the practical application of the compound in chemical synthesis and other industrial processes .
Aplicaciones Científicas De Investigación
Synthesis of Functionalized Pyridines :5-(Methylthio)pyridine-3-boronic acid hydrochloride is used in the synthesis of functionalized pyridines. For instance, it assists in the transformation of dimethylformamide dimethylacetal into 3-acetyl-2-methylthio-4-hydroxypyridine, expanding the range of pyridine derivatives that can be synthesized (Dorokhov, Prezent, & Bogdanov, 1995).
Formation of Amin-Adducts and Boronium Salts :This compound is involved in the formation of stable amin-adducts and boronium salts with pyridine, demonstrating its utility in creating complex molecular structures (Nöth & Schuchardt, 1974).
Chemosensor Applications :It's employed in chemosensor applications due to its reactivity with compounds like 4-isopropyltropolone in acidic solutions, highlighting its potential in the development of sensitive and specific detection methods for various substances (Iwatsuki et al., 2012).
Photophysical Property Studies :The compound is instrumental in studying the photophysical properties of various boron-dipyrromethenes. Its derivatives have been analyzed for their spectral, electrochemical, and photophysical behaviors, contributing to the understanding of light-emitting materials (Khan, Rao, & Ravikanth, 2010).
Organic Functional Group Transformations :This chemical is also utilized in the transformation of organic functional groups in the periphery of metallocene complexes, proving its versatility in organic synthesis (Hill et al., 2003).
Development of Green Surfactant Materials :The compound plays a role in the creation of environmentally friendly surfactants, as seen in studies involving boronic acid-based amphiphiles. These compounds show potential as drug carriers in pharmaceutical industries (Roy, Maiti, & Das, 2023).
Fluorescence Property Research :Research has been conducted on the influence of substituents on the fluorescence properties of thieno[3, 2-c]pyridine derivatives, where this compound is integral in the synthesis process, aiding in the development of novel fluorescent materials (Chavan, Toche, & Chavan, 2017).
Mecanismo De Acción
Target of Action
Boronic acids, such as 5-(methylthio)pyridine-3-boronic acid hydrochloride, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in other organic molecules .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from the boron atom to a metal catalyst, typically palladium . The palladium catalyst then facilitates the coupling of the boronic acid group with an electrophilic carbon atom in another molecule .
Biochemical Pathways
The products of these reactions can be used to synthesize a variety of organic compounds, including pharmaceuticals and polymers, which may have various effects on biochemical pathways .
Pharmacokinetics
As a boronic acid, it is likely to have good stability and reactivity, making it suitable for use in Suzuki-Miyaura cross-coupling reactions . .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This allows for the synthesis of a wide range of organic compounds . The specific molecular and cellular effects of these compounds would depend on their structure and properties.
Action Environment
The action of this compound is influenced by various environmental factors. For example, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a base . Additionally, the stability of the compound may be influenced by factors such as pH and temperature .
Safety and Hazards
Propiedades
IUPAC Name |
(5-methylsulfanylpyridin-3-yl)boronic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2S.ClH/c1-11-6-2-5(7(9)10)3-8-4-6;/h2-4,9-10H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNRDYKKIOQVAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)SC)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2530030.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-[(2-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2530031.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2530032.png)
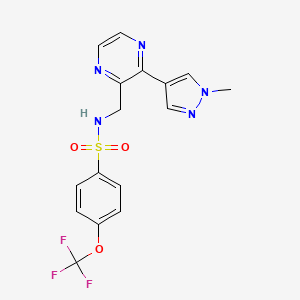
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2530036.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide](/img/structure/B2530037.png)

![4-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2530041.png)
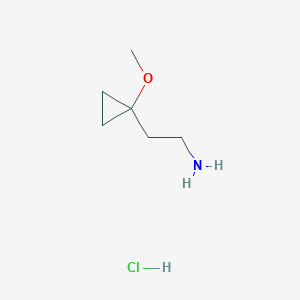
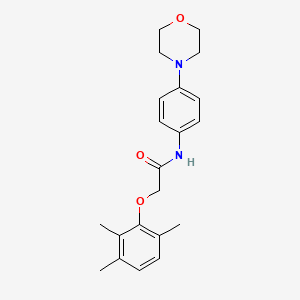
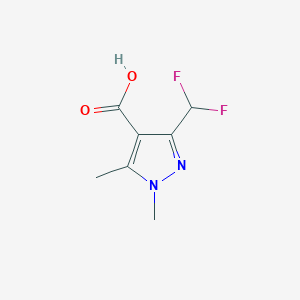
![4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methylbenzamide](/img/structure/B2530047.png)

